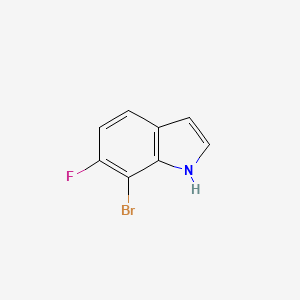

7-bromo-6-fluoro-1H-indole

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Drug Discovery

The journey of indole derivatives in medicine is a long and storied one. Historically, the recognition of the indole nucleus in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) sparked immense interest in its chemical and biological properties. benthamdirect.comnih.gov This led to extensive research and the discovery of numerous indole-containing alkaloids with potent biological activities. benthamdirect.combenthamdirect.com The indole scaffold is now considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple, unrelated classes of protein targets. benthamdirect.com This versatility has cemented the indole nucleus as a recurring motif in the design of novel drugs. benthamdirect.comnih.gov

The significance of indole derivatives is underscored by their ability to target a wide array of biological pathways, making them valuable in the development of treatments for a multitude of diseases. nih.govmdpi.com Researchers have successfully synthesized a vast number of indole-based compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. benthamdirect.commdpi.commdpi.com

Prevalence of Indole Derivatives in Natural Products and Pharmaceuticals

Indole derivatives are abundantly found in nature, particularly in the form of alkaloids in plants, marine organisms, and fungi. benthamdirect.comnih.gov These natural products have served as a rich source of inspiration for the development of new drugs. nih.gov For instance, the indole alkaloid reserpine, isolated from the Rauwolfia plant, has been used as an antihypertensive and antipsychotic agent. nih.gov

In the realm of pharmaceuticals, the indole scaffold is a common feature in many FDA-approved drugs. mdpi.com Notable examples include:

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID). benthamdirect.com

Sumatriptan: Used for the treatment of migraine headaches. mdpi.com

Ondansetron: An antiemetic agent used to prevent nausea and vomiting. benthamdirect.commdpi.com

Sunitinib: An anticancer agent. mdpi.com

The structural diversity and wide range of biological activities of these compounds highlight the importance of the indole scaffold in modern medicine. mdpi.com

Overview of 7-bromo-6-fluoro-1H-indole within the Indole Chemical Space

Within the vast chemical space of indole derivatives, this compound emerges as a synthetically important intermediate. Its structure is characterized by the presence of a bromine atom at the 7-position and a fluorine atom at the 6-position of the indole ring. This specific halogenation pattern significantly influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| InChI Key | REKZBQHRHZATLM-UHFFFAOYSA-N |

| Monoisotopic Mass | 212.95894 Da |

Data sourced from PubChem. uni.lu

The strategic placement of the bromine and fluorine atoms makes this compound a valuable building block in the synthesis of more complex molecules. The presence of these halogens allows for various chemical transformations, such as cross-coupling reactions, to introduce further diversity into the indole scaffold. This positions this compound as a key starting material for the development of novel therapeutic agents and other functional organic materials.

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKZBQHRHZATLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650479 | |

| Record name | 7-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-62-7 | |

| Record name | 7-Bromo-6-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-6-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties of 7 Bromo 6 Fluoro 1h Indole

The synthesis of 7-bromo-6-fluoro-1H-indole and its derivatives often involves multi-step processes. While specific, detailed synthetic routes for this exact compound are not extensively documented in readily available literature, general methods for the synthesis of halogenated indoles can be inferred. These typically involve the construction of the indole (B1671886) ring from appropriately substituted aniline (B41778) precursors, followed by or preceded by halogenation steps.

The chemical properties of this compound are largely dictated by the electron-withdrawing nature of the fluorine atom and the potential for the bromine atom to act as a leaving group in cross-coupling reactions. The indole nitrogen can also participate in various reactions, such as alkylation.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Fluoro 1h Indole Analogs

Impact of Halogen Substitution (Bromine and Fluorine) on Biological Activity

The presence, type, and position of halogen atoms on the indole (B1671886) ring profoundly influence the molecule's biological activity. researchgate.netnih.gov Halogenation can significantly affect a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn modulates its interaction with biological targets like enzymes and receptors. ontosight.ai

Studies have shown that the introduction of halogens like fluorine, chlorine, and bromine at positions 5 or 7 of the indole scaffold can impact cytotoxicity. mdpi.com For instance, certain halogenated indoles have been found to activate the aryl hydrocarbon receptor (AhR), a key regulator in various physiological and pathological processes. ontosight.ainih.gov Specifically, research on meridianin alkaloids, which are marine-derived indole compounds, has highlighted that bromine substitution at the C-7 position can confer potent inhibitory activity against kinases like CDK1 and CDK5. nih.gov

Positional Isomerism and its Influence on SAR

The specific placement of halogens on the indole ring is a critical determinant of biological activity. The variation in activity between positional isomers underscores the importance of a precise fit within the target's binding site.

A study on indole-chalcone derivatives as potential agents against metastatic colorectal cancer provides a clear example of positional isomerism's impact. nih.govacs.org Researchers synthesized and tested a series of compounds, evaluating how the position of a fluorine atom on the indole ring affected their cytotoxic activity against oxaliplatin-resistant cancer cells (HCT-116/L). The results demonstrated that a 6-fluoro substitution (as in compound FC116) yielded slightly better potency than a 5-fluoro substitution. nih.gov

| Compound | Indole Substitution | Cytotoxicity GI₅₀ (nM) against HCT-116/L |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

| 17 | 5-Bromo | >10,000 |

Data sourced from a study on indole-chalcone analogs against resistant HCT-116/L cells. nih.gov

This table illustrates that small changes in the halogen's position (5-fluoro vs. 6-fluoro) can fine-tune activity, while changing the halogen type from fluorine to the larger bromine atom resulted in a dramatic loss of potency. nih.gov

Further examples of how positional isomers affect biological profiles include:

6-Fluoro-4-methoxy-1H-indole : This compound and its derivatives are noted for their diverse biological activities, including potential use in treating cancer and neurodegenerative disorders. The specific 6-fluoro, 4-methoxy substitution pattern creates a unique electronic and steric profile that influences its interactions with biological targets.

5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) : As a derivative of isatin (B1672199), this compound serves as a versatile building block for synthesizing more complex molecules with a range of potential therapeutic applications, including anticancer and antimicrobial effects. ontosight.aiossila.com The fluorine at the 5-position modifies the reactivity and biological activity compared to unsubstituted isatin or other halogenated isomers. ontosight.ai

Role of Electronegativity and Steric Effects of Halogens in Receptor Binding

The distinct properties of each halogen atom—namely electronegativity and atomic size (steric effects)—play a crucial role in how a drug molecule interacts with its receptor. researchgate.netresearchgate.net

Steric Effects : The size of the halogen atom is a critical factor. The atomic radius increases down the group from fluorine to iodine. A larger halogen like bromine or iodine can provide a better fit in a large hydrophobic binding pocket but may also cause steric clashes that prevent optimal binding. researchgate.netresearchgate.net In the indole-chalcone series mentioned previously, the potent activity of the fluoro- and chloro-substituted compounds contrasts sharply with the inactivity of the bromo-substituted analog, suggesting that the larger size of the bromine atom is detrimental to binding with the target microtubule. nih.gov Furthermore, heavier halogens like bromine and iodine can form "halogen bonds," a type of noncovalent interaction with electron-donating atoms in the receptor, which can contribute to binding affinity. researchgate.net

Exploration of Substituents at N1, C2, and C3 Positions of the Indole Core

Modifications at the N1 (indole nitrogen), C2, and C3 positions are common strategies for diversifying the biological activity of indole derivatives. shareok.org The introduction of various functional groups at these sites can lead to new or enhanced interactions with target proteins. nih.gov

N1 Position : Alkylation or arylation at the N1 position often influences the compound's pharmacokinetic properties. nih.govresearchgate.net In some series, substitution at the indole nitrogen with groups like methyl or larger bicyclic systems (e.g., quinazolinone) has been shown to be critical for optimizing potency. sci-hub.senih.gov

C2 Position : The C2 position is frequently substituted to improve biological activity. shareok.org SAR studies on hepatitis C virus (HCV) NS5B polymerase inhibitors revealed that C2 carboxylic acids provided better pharmacokinetic profiles than corresponding acylsulfonamides. nih.gov In other cases, introducing groups like amides or chalcones at the C2 and/or C3 positions has been linked to anticancer and anti-coronavirus activities. mdpi.com

C3 Position : The C3 position is a common site for substitution due to the indole ring's inherent reactivity at this location. mdpi.com For example, in a series of HIV-1 integrase inhibitors, a bromine atom was introduced at the C3 position to serve as a handle for further chemical modifications. nih.gov In another study, direct C-H functionalization at the C4 position was successful even with bulky aldehyde, ketone, or ester groups already present at the C3 position. acs.org

SAR Analysis of Bis-indole Compounds Incorporating Halogenated Indole Moieties

Bis-indole compounds, which consist of two indole units linked together, represent another important class of biologically active molecules. chim.it Halogenation of these bis-indole scaffolds often enhances their therapeutic properties. sci-hub.se

SAR studies have consistently shown that the presence of halogens is favorable for the activity of bis-indoles. sci-hub.se Specifically, the bromination of bis-indole alkaloids has been found to be crucial for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com

In one study, the strong antibacterial properties of certain bis-indole compounds were directly linked to the presence of bromine at the 5-position of the indole ring. mdpi.com Another investigation into bis-indole derivatives revealed that compounds containing both bromine and fluorine atoms exhibited potent antibacterial activity. mdpi.com The lipophilicity conferred by the halogen atoms, combined with the hydrogen-bonding capacity of other groups like amides, was found to be essential for their mechanism of action. mdpi.com Similarly, SAR studies of bis-indoles as HIV-1 fusion inhibitors showed that specific linkages (e.g., 6-6') and substitutions led to compounds with submicromolar activity. acs.org

Correlation between Molecular Properties and Biological Potency

A central goal of SAR studies is to establish a clear correlation between a molecule's physicochemical properties and its biological potency. For halogenated indoles, key properties include lipophilicity, electronic effects, and steric factors.

Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. The improved lipophilicity from halogen and trifluoromethyl groups in certain bis-indoles was shown to contribute to their biological activity. mdpi.com

Electronic Effects : The electron-withdrawing nature of halogens can modulate the reactivity and binding interactions of the indole ring. SAR studies have revealed that the presence of electron-withdrawing groups on the indole scaffold can be effective for certain biological activities. sci-hub.se

Biological Activities and Mechanistic Investigations

Despite the broad interest in halogenated indoles for drug discovery, dedicated research into the biological effects of 7-bromo-6-fluoro-1H-indole is remarkably limited. The following sections address the specified biological activities based on available scientific literature.

The indole (B1671886) nucleus, particularly with a free N-H group, is known to possess radical-scavenging properties. However, a thorough review of published scientific literature reveals no specific studies investigating the antioxidant activities of this compound. While research into the antioxidant potential of other substituted indoles exists, there is currently no available data from assays such as DPPH, ABTS, or FRAP to quantify the antioxidant capacity of this specific compound. Therefore, its efficacy as a free radical scavenger or its ability to mitigate oxidative stress remains scientifically uncharacterized.

Indole derivatives are a significant class of compounds explored for their potential in treating neurodegenerative diseases. The indole scaffold is a key feature in molecules designed to protect neurons from damage. Despite this general interest, there are no specific published studies on the neuroprotective effects of this compound. Its potential to protect against neuronal cell death, excitotoxicity, or other mechanisms relevant to neurodegeneration has not been evaluated in any publicly available preclinical models.

The interaction of small molecules with biological receptors is fundamental to their therapeutic action. Halogenated indoles have been designed as ligands for a wide array of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes. However, comprehensive searches of scientific databases yield no specific receptor binding data or ligand interaction studies for this compound. There are no published reports detailing its binding affinity (Ki), inhibitory concentration (IC50), or efficacy at any specific biological target. Consequently, its pharmacological target profile is currently unknown.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For 7-bromo-6-fluoro-1H-indole, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), are instrumental in understanding how the bromo and fluoro substituents modulate the electron distribution across the indole (B1671886) ring system. sci-hub.semdpi.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. The introduction of electron-withdrawing halogen atoms like fluorine and bromine is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's electrophilicity and its ability to participate in charge-transfer interactions. sci-hub.senih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, regions of negative potential (red/yellow) are expected around the electronegative fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Regions of positive potential (blue) are likely to be found around the N-H proton, making it a potential hydrogen bond donor.

Table 1: Calculated Electronic Properties of Substituted Indoles (Illustrative)

This table presents hypothetical data for this compound based on general principles and data from related halogenated compounds for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Indole | -5.58 | -0.25 | 5.33 |

| 6-fluoro-1H-indole | -5.75 | -0.40 | 5.35 |

| 7-bromo-1H-indole | -5.82 | -0.51 | 5.31 |

| This compound | -5.95 | -0.62 | 5.33 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking simulations can identify potential biological targets and elucidate the key intermolecular interactions driving its binding affinity. The indole scaffold is a common feature in ligands for various targets, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.govasianpubs.org

In a typical docking protocol, the 3D structure of this compound is placed into the binding site of a target protein (e.g., Epidermal Growth Factor Receptor - EGFR, serotonin (B10506) transporter). The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding free energy.

The bromo and fluoro substituents can play significant roles in binding. The fluorine atom can form hydrogen bonds with backbone N-H groups or polar side chains of amino acids like serine and threonine. The bromine atom, with its potential for halogen bonding, can interact favorably with electron-rich atoms such as oxygen or sulfur found in amino acid residues like methionine or cysteine. nih.gov The indole N-H group typically acts as a hydrogen bond donor, while the aromatic ring system can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 2: Representative Molecular Docking Results for an Indole Derivative (Illustrative)

This table illustrates the type of data obtained from a molecular docking study. The target and results are hypothetical for this compound.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Lys745 | Halogen Bond (Br), Hydrophobic, Hydrogen Bond (N-H) |

| Serotonin Transporter (5I6X) | -7.9 | Phe335, Ser438, Ile172 | π-π Stacking, Hydrogen Bond (F), Hydrophobic |

Conformational Analysis and Energy Profiles of Indole Derivatives

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. The indole ring itself is a rigid, planar aromatic system. For substituted indoles like this compound, the primary focus of conformational analysis is often on the orientation of substituents, especially if they are large and flexible.

However, for this compound, the substituents are single atoms, and the core structure is expected to remain largely planar. Computational methods can be used to perform geometry optimization and calculate the energy profile as a function of slight dihedral angle torsions to confirm the lowest energy conformation. Semi-empirical methods or DFT can be employed to determine the most stable forms. derpharmachemica.com Studies on similar substituted indoles confirm that the bicyclic core maintains its planarity, which is crucial for its aromatic character and interactions like π-π stacking within protein binding sites.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic and safety profile of a compound. nih.govpensoft.net Various computational models and software tools (e.g., SwissADME, pkCSM, TOPKAT) are available to predict these properties for this compound based on its chemical structure. japsonline.combiorxiv.org

These predictions are based on established physicochemical parameters and rules, such as Lipinski's Rule of Five, which assesses drug-likeness. Key predicted properties include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Renal clearance.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.

The presence of halogens can influence these properties; for instance, increased lipophilicity due to the bromine atom may enhance absorption but could also lead to higher plasma protein binding.

Table 3: Predicted ADMET Properties for this compound (Illustrative)

This table contains hypothetical data generated for illustrative purposes, based on typical predictions for similar small molecules.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |

| Human Intestinal Absorption | > 90% | High |

| Distribution | ||

| Blood-Brain Barrier Permeant | Yes | Likely to cross BBB |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | No | Likely non-mutagenic |

| Hepatotoxicity | Low Probability | Low risk of liver toxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com If a series of indole derivatives including this compound were synthesized and tested for a specific biological activity (e.g., antifungal activity), a QSAR model could be developed to understand the structural requirements for that activity. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic descriptors: Dipole moment, partial charges (influenced by F and Br).

Steric descriptors: Molecular volume, surface area (influenced by the size of Br).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). nih.govnih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized indole derivatives and to guide the design of more potent compounds. The model would highlight the relative importance of electronic, steric, and hydrophobic contributions from the bromo and fluoro substituents at positions 7 and 6, respectively. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-bromo-6-fluoro-1H-indole is expected to show distinct signals for each of the aromatic and pyrrole (B145914) protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the indole (B1671886) ring system. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the pyrrole ring (at positions 2 and 3) would likely appear as multiplets, with their chemical shifts influenced by the adjacent heterocyclic nitrogen. The protons on the benzene (B151609) ring (at positions 4 and 5) will also exhibit characteristic shifts and coupling patterns. The fluorine and bromine atoms will further influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbons bonded to the electronegative bromine and fluorine atoms (C7 and C6, respectively) are expected to have their resonances shifted to lower field. The carbons of the pyrrole ring and the benzenoid ring will appear in the aromatic region of the spectrum.

Expected ¹H and ¹³C NMR Data

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 8.0 (broad singlet) | - |

| C2-H | ~7.0-7.5 (multiplet) | ~120-130 |

| C3-H | ~6.5-7.0 (multiplet) | ~100-110 |

| C4-H | ~7.0-7.5 (doublet) | ~110-120 |

| C5-H | ~7.0-7.5 (doublet of doublets) | ~120-130 |

| C6 | - | ~140-150 (C-F) |

| C7 | - | ~100-110 (C-Br) |

| C3a | - | ~125-135 |

| C7a | - | ~130-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrFN), the exact mass can be calculated. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Relative Intensity |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 212.9589 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 214.9569 | ~97% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic rings, and the C-F and C-Br bonds.

The N-H stretching vibration of the indole ring is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings are expected in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-F | 1000 - 1200 | Stretching |

| C-Br | 500 - 700 | Stretching |

Application of Advanced Spectroscopic Techniques for Complex Indole Derivatives

The structural elucidation of more complex indole derivatives often necessitates the use of advanced spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, COSY can establish proton-proton coupling networks, while HSQC and HMBC can correlate proton and carbon signals, even across multiple bonds. For complex molecules with multiple chiral centers, advanced NMR techniques can also aid in determining the relative stereochemistry.

Future Directions and Therapeutic Implications

Development of Novel Therapeutic Agents Based on the 7-bromo-6-fluoro-1H-indole Scaffold

The indole (B1671886) scaffold is a key component in many marketed drugs and serves as a versatile template for the development of new therapeutic agents. nih.govnih.gov The introduction of bromine and fluorine atoms at the 7- and 6-positions, respectively, on the indole ring can enhance the molecule's therapeutic potential. Halogens can form halogen bonds, which are non-covalent interactions that can improve binding affinity and selectivity for a target protein. Furthermore, the fluorine atom can increase metabolic stability and membrane permeability, which are desirable properties for drug candidates.

The this compound scaffold can be chemically modified to generate a library of derivatives. These derivatives can then be screened for activity against various biological targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.gov For instance, indole derivatives have shown promise as kinase inhibitors, which are crucial targets in oncology. jst.go.jp The unique electronic properties conferred by the bromo and fluoro substituents could lead to the discovery of novel agents with improved potency and selectivity.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target Class | Rationale for Exploration |

|---|---|---|

| Oncology | Kinases (e.g., B-RAF, EGFR) | The 7-azaindole (B17877) scaffold, a close analog, is a known hinge-binding motif for many kinase inhibitors. jst.go.jp Halogenation can enhance binding affinity. |

| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE) | Indole and indolinone scaffolds are effective in targeting the active sites of cholinesterases implicated in Alzheimer's disease. nih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | Indole derivatives have been explored for a wide range of antimicrobial activities. mdpi.com |

| Inflammatory Diseases | COX-2, Cytokines (TNF-α, IL-6) | Derivatives of indole-2-one have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. nih.gov |

Exploration of Multi-targeted Drug Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Consequently, single-target drugs may have limited efficacy. The development of multi-target drugs, which are designed to interact with several biological targets simultaneously, is a promising therapeutic strategy. nih.govmdpi.com The this compound scaffold is well-suited for this approach.

By strategically adding different functional groups to the indole core, medicinal chemists can design derivatives that interact with multiple targets. For example, a derivative could be engineered to inhibit both a specific kinase and a protein involved in angiogenesis, offering a dual-pronged attack on tumor growth. This approach has been successfully applied to other heterocyclic scaffolds. nih.gov The exploration of multi-target agents based on the this compound structure could lead to more effective treatments for complex multifactorial diseases.

Investigation into Synergistic Effects with Existing Pharmacotherapies

Combining therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce side effects. Derivatives of this compound could potentially act synergistically with existing drugs. For instance, a novel indole-based compound could inhibit a cellular pathway that, when blocked, sensitizes cancer cells to the effects of a conventional chemotherapy agent.

Future research should focus on screening this compound derivatives in combination with standard-of-care drugs for various diseases. High-throughput screening methods could identify synergistic combinations that could then be further investigated in preclinical models. Understanding the mechanisms behind these synergistic interactions would be crucial for their translation into clinical practice.

Preclinical and Clinical Research Prospects for this compound Derivatives

The development of a new therapeutic agent from the this compound scaffold would follow a well-established research and development pipeline. The initial steps involve the synthesis of a diverse library of derivatives and subsequent in vitro screening to identify compounds with promising biological activity.

Lead compounds identified from these initial screens would then undergo further preclinical evaluation. This includes studies to determine their mechanism of action, selectivity, and efficacy in cell-based and animal models of disease. Pharmacokinetic and toxicological studies are also essential to assess the drug-like properties and safety profile of the candidates. While no derivatives of this compound are currently in clinical trials, the broader class of indole derivatives continues to be a rich source of new drug candidates. nih.gov For example, the non-covalent DprE1 inhibitor 1,4-azaindole is in clinical trials for the treatment of Mycobacterium tuberculosis. nih.gov

Table 2: Hypothetical Preclinical Research Pipeline for a this compound Derivative

| Research Phase | Key Activities | Primary Objective |

|---|---|---|

| Discovery and Lead Identification | Synthesis of a chemical library, high-throughput screening against biological targets. | Identify "hit" compounds with desired biological activity. |

| Lead Optimization | Structure-activity relationship (SAR) studies, chemical modification to improve properties. | Generate "lead" compounds with improved potency, selectivity, and drug-like properties. |

| In Vitro Preclinical Studies | Cell-based assays, mechanism of action studies, initial safety profiling. | Characterize the biological effects and safety of lead compounds at the cellular level. |

| In Vivo Preclinical Studies | Efficacy testing in animal models, pharmacokinetic (ADME) studies, toxicology studies. | Evaluate the efficacy, safety, and drug metabolism profile in a living organism. |

| Investigational New Drug (IND) Application | Compilation of all preclinical data for submission to regulatory authorities (e.g., FDA). | Obtain permission to initiate human clinical trials. |

The therapeutic potential of the this compound scaffold is significant, grounded in the proven success of the broader indole class in drug discovery. Future research efforts focused on this specific scaffold could unlock new avenues for the treatment of a wide range of human diseases.

Q & A

Q. Q1. What are the standard synthetic routes for 7-bromo-6-fluoro-1H-indole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves halogenation of a fluoroindole precursor. For example, bromination of 6-fluoroindole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) can yield the target compound . Optimization includes:

- Catalyst screening : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Purification : Column chromatography with hexane:ethyl acetate (70:30) or recrystallization from ethanol/water mixtures .

- Yield improvement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and adjust stoichiometry (1.2–1.5 eq brominating agent).

Q. Q2. How can spectroscopic techniques (NMR, LC/MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.8 ppm) with coupling patterns reflecting substituent positions. For example, H-5 appears as a doublet (J = 8.5 Hz) due to adjacent fluorine .

- ¹⁹F NMR : A singlet near δ -110 ppm (CF coupling) confirms fluorine presence .

- LC/MS : Molecular ion peak at m/z 230 ([M+H]⁺) with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Critical Note : Compare with analogs (e.g., 5-bromo-6-fluoroindole) to rule out positional isomerism .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL-2018 for least-squares refinement (R1 < 0.05 for high-resolution data). Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Check for twinning (common in halogenated indoles) using PLATON or OLEX2’s TWINABS .

Case Study : A misassigned bromo-fluoroindole derivative was corrected via SC-XRD, revealing a dihedral angle of 6° between the indole ring and substituents .

Q. Q4. How can researchers address low reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Troubleshooting :

- Intermediate stability : Protect the indole NH with Boc groups during bromination to prevent decomposition .

- Contradictory yields : If yields drop in scale-up, verify solvent purity (DMF degrades to dimethylamine, causing side reactions) .

- Statistical Design : Apply a Taguchi matrix to optimize variables (temperature, catalyst loading, solvent ratio) .

Q. Q5. What strategies mitigate conflicting bioactivity data in studies using this compound as a pharmacophore?

Methodological Answer:

- Control experiments : Synthesize and test des-bromo/des-fluoro analogs to isolate substituent effects .

- Data normalization : Use a reference compound (e.g., indomethacin) in enzymatic assays to calibrate activity thresholds .

- Meta-analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reconcile contradictory results .

Example : A study attributed anti-inflammatory activity to the bromo-fluoro motif, but subsequent work showed residual endotoxins in samples skewed results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.